2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups including a bromophenyl group, an oxadiazole ring, a pyridinone ring, and an ethoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyridinone rings suggests that this compound would have a rigid, planar structure. The bromine atom on the bromophenyl group is a heavy atom that could potentially be involved in halogen bonding interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, the oxadiazole ring could participate in cycloaddition reactions, and the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the bromine atom would increase the molecular weight of the compound .Scientific Research Applications
Antimicrobial Evaluation and Hemolytic Activity
2,5-Disubstituted 1,3,4-oxadiazole compounds, closely related to the compound , have been extensively studied for their pharmacological activities. In one study, derivatives were synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds displayed activity against selected microbial species, highlighting the potential of oxadiazole derivatives as antimicrobial agents with lower toxicity, making them suitable candidates for further biological screenings (Gul et al., 2017).
Anticancer Properties
Another research avenue for oxadiazole derivatives involves their anticancer properties. A study focused on synthesizing novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. These compounds were evaluated for their cytotoxicity against various human cancer cell lines, revealing significant cytotoxic activity, especially against PANC-1 and HepG2 cell lines. This suggests the potential utility of oxadiazole derivatives in cancer treatment, with specific compounds showing promise as cytotoxic agents (Vinayak et al., 2014).
Antimicrobial Agents
Oxadiazole derivatives have also been synthesized and evaluated as antimicrobial agents. In one study, compounds bearing the 1,3,4-oxadiazol ring were shown to possess significant antimicrobial properties, suggesting their use in developing new antimicrobial therapies (Parikh & Joshi, 2014).
Enzyme Inhibition
Research into oxadiazole derivatives has also explored their potential as enzyme inhibitors. A series of compounds were synthesized and screened for their inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), with some showing relative activity against AChE. This points to the versatility of oxadiazole derivatives in targeting various biochemical pathways, offering insights into their therapeutic potential in neurodegenerative diseases and inflammatory conditions (Rehman et al., 2013).
Future Directions
properties
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O4/c1-2-31-19-9-7-18(8-10-19)25-20(29)14-28-13-16(6-11-21(28)30)23-26-22(27-32-23)15-4-3-5-17(24)12-15/h3-13H,2,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKWUABDNWJCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.